1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features a benzyl group substituted with chlorine and fluorine atoms, making it of interest in medicinal chemistry and organic synthesis. Its molecular formula is , and it has been studied for its potential therapeutic applications.
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is classified as a pyrazole derivative. Its structure includes a pyrazole ring that is functionalized with a 3-chloro-4-fluorobenzyl group, which enhances its reactivity and potential biological activity. This classification places it within the realm of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse pharmacological properties.
The synthesis of 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol typically involves nucleophilic substitution reactions. A common method includes the reaction of 3-chloro-4-fluorobenzyl bromide with 1H-pyrazol-4-ol under basic conditions. The reaction is generally conducted in solvents such as dimethylformamide or dimethyl sulfoxide, utilizing bases like potassium carbonate or sodium hydride to facilitate the nucleophilic attack on the benzyl halide.
The reaction conditions are optimized to improve yields and purity. Heating the reaction mixture promotes effective nucleophilic substitution, leading to the formation of the desired product. Industrially, continuous flow reactors may be utilized to enhance efficiency and scalability in producing this compound .
The molecular structure of 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol features a pyrazole ring with hydroxyl functionality at position 4. The presence of chlorine and fluorine substituents on the benzyl group significantly influences its chemical behavior.
Crystallographic studies provide insights into its three-dimensional arrangement. The compound has been characterized using techniques such as X-ray diffraction, confirming its monoclinic crystal system, space group , and other relevant crystallographic parameters .
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol can participate in various chemical reactions:
These reactions expand its utility in organic synthesis and medicinal chemistry .
The reactivity patterns are influenced by the electronic effects of the chloro and fluoro substituents, which can stabilize or destabilize intermediates formed during these reactions.
The mechanism of action for 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol varies depending on its application in medicinal chemistry. It may interact with specific biological targets such as enzymes or receptors, modulating their activity. This interaction often involves forming hydrogen bonds or other non-covalent interactions that facilitate biological responses .
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is typically a solid at room temperature, with specific melting points depending on purity and crystallization conditions. Its solubility varies in different solvents, affecting its application in various chemical processes.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile allows it to participate in diverse chemical transformations, making it valuable for synthetic applications .
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol has several notable applications:
These applications highlight its significance in both research and industrial contexts .
The systematic IUPAC name 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol precisely defines the molecular structure: a pyrazole ring substituted at the N1-position with a (3-chloro-4-fluorophenyl)methyl group and at the C4-position with a hydroxyl group. The assignment as "1H-pyrazol-4-ol" specifies the tautomeric form where the proton resides on the pyrazole nitrogen rather than the oxygen, which is significant for understanding its hydrogen-bonding capabilities and acidity. This nomenclature follows IUPAC Rule C-213.3 for heterocyclic compounds and clearly distinguishes it from isomeric pyrazole derivatives [1].
Table 1: Nomenclature and Identifiers of 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-ol |
CAS Registry Number | 1696490-28-4 |
Alternative Name | 1-(3-Chloro-4-fluorobenzyl)-4-hydroxypyrazole |
Molecular Formula | C₁₀H₈ClFN₂O |
Structurally, the compound belongs to the N-benzyl pyrazole class characterized by a benzyl group attached to the pyrazole nitrogen. The benzyl substituent features ortho-chloro and meta-fluoro substitutions relative to the methylene linker, creating a distinctive 1,2-disubstituted benzene pattern. This arrangement places the moderately electronegative chlorine (Pauling electronegativity = 3.16) adjacent to the highly electronegative fluorine (3.98), generating an electronic asymmetry that influences the compound's dipole moment (calculated ~2.8 D) and conformational behavior. The 4-hydroxy group on the pyrazole ring provides a potential hydrogen bond donor/acceptor site, while the halogenated benzyl group contributes significant lipophilicity (calculated log P ~2.1) [1] [4].
The strategic incorporation of halogen atoms into benzyl-pyrazole scaffolds represents a significant evolution in medicinal chemistry, driven by the need to optimize drug-like properties. Early pyrazole pharmaceuticals featured simple phenyl or alkyl substituents, but exhibited limitations in target affinity and metabolic stability. The introduction of monohalogenated benzyl groups in the 1990s (e.g., 4-fluorobenzyl pyrazoles) marked a turning point, enhancing membrane permeability and extending pharmacokinetic half-lives. The subsequent generation incorporated dihalogenated benzyl groups to further fine-tune electronic properties and binding interactions [4].
Table 2: Evolution of Halogenated Benzyl-Pyrazole Hybrids in Medicinal Chemistry
Generation | Representative Structure | Key Advancements |
---|---|---|
First (1990s) | 1-(4-Fluorobenzyl)-1H-pyrazol-4-ol | Improved metabolic stability over non-halogenated analogs; Enhanced passive diffusion |
Second (2000s) | 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-ol (CAS 1594764-57-4) | Increased steric bulk for selective target interactions; Tunable electronics via bromine |
Third (2010s+) | 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (CAS 1696490-28-4) | Optimized halogen synergy for potency/selectivity balance; Favored chloro-fluoro combination |
The specific 3-chloro-4-fluoro pattern emerged as particularly advantageous after systematic structure-activity relationship (SAR) studies revealed that this configuration optimally balances steric, electronic, and hydrophobic properties. Unlike the earlier 4-fluorobenzyl analogs, the asymmetrical 3,4-disubstitution prevents rotational symmetry and creates a well-defined molecular topology that better complements asymmetric binding pockets in biological targets. The progression from bromo-fluoro to chloro-fluoro derivatives (e.g., from CAS 1594764-57-4 to 1696490-28-4) reflects a deliberate shift toward lighter halogens to reduce molecular weight while maintaining favorable halogen bonding capabilities—a critical optimization in fragment-based drug design approaches [1] [4].
Modern derivatives like the screening compound N⁴-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (Y502-9452, C₁₆H₁₅ClF₃N₅O₂S) demonstrate how the core structure serves as a versatile platform for complex pharmacophores, enabling the attachment of sulfonamide groups and other functional moieties while maintaining drug-like properties (MW 433.84, logP ~2.17) [7].
The strategic 3-chloro-4-fluoro substitution on the benzyl ring creates a unique electronic and steric profile that profoundly influences bioactivity. Quantum mechanical calculations reveal that chlorine's polarizability (C-Cl bond polarizability ~7.5 × 10⁻²⁴ cm³ vs. C-F ~3.7 × 10⁻²⁴ cm³) facilitates stronger van der Waals interactions with hydrophobic enzyme pockets, while fluorine's high electronegativity induces a substantial dipole moment across the benzene ring (estimated ~1.8 D). This complementary halogen pairing creates a "halogen bond donor-acceptor" system where chlorine primarily engages in hydrophobic interactions and fluorine modulates electron distribution, enhancing binding specificity [2] [5].
The ortho positioning of chlorine relative to the benzyl methylene group introduces a significant conformational constraint. Molecular modeling shows the chloro substituent forces a ~30° dihedral angle between the pyrazole and benzene planes, reducing conformational entropy penalty upon target binding compared to planar systems. Meanwhile, the meta-fluoro substituent (relative to the methylene) provides strategic electronic modulation of the π-system without introducing excessive steric bulk, maintaining a molecular weight below 250 Da—advantageous for ligand efficiency metrics [1] [4].
Table 3: Comparative Roles of Halogen Substituents in Bioactivity Optimization
Parameter | Chlorine (3-position) | Fluorine (4-position) |
---|---|---|
Steric Effect | Moderate bulk (van der Waals radius 1.75Å) fills hydrophobic pockets | Minimal bulk (radius 1.47Å) avoids steric clash |
Electronic Contribution | Inductive (+I) effect stabilizes adjacent positive charges | Strong electron-withdrawing (-I) effect modulates π-system electronics |
Bond Strength | C-Cl bond dissociation energy ~339 kJ/mol | C-F bond ~485 kJ/mol enhances metabolic stability |
Hydrophobic Contribution | High (πCl ~0.71) enhances membrane penetration | Moderate (πF ~0.14) balances hydrophilicity |
Halogen Bonding Potential | Strong σ-hole donor capability (Vₛ,max ~25 kJ/mol) | Weak σ-hole formation; primarily electrostatic |
The chloro-fluoro pattern profoundly influences physicochemical properties critical to drug disposition. Compared to the nonsubstituted benzyl analog, this disubstitution increases lipophilicity (ΔlogP +0.8) while maintaining moderate aqueous solubility (>50 μM) due to the hydroxyl-pyrazole counterbalance. The combination also enhances metabolic stability: fluorine impedes para-hydroxylation (a common metabolic pathway), while chlorine sterically blocks ortho-oxidation. This dual protection extends in vitro half-life in hepatic microsome assays by approximately 3-fold compared to monosubstituted analogs [1] [7].
The synthetic versatility afforded by this substitution pattern enables further derivatization. For example, the 4-hydroxy group on the pyrazole ring serves as a handle for synthesizing ethers, esters, or metal-chelating groups, while the halogenated benzyl group provides a stable anchor for further functionalization. This adaptability explains the scaffold's incorporation in complex molecules like the sulfonamide conjugate Y502-9452, where the halogenated benzyl-pyrazole component contributes significant target-binding energy (estimated ΔG ~ -8.2 kcal/mol) while maintaining favorable physicochemical parameters [1] [7].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8